molecular formula C12H18ClFN2O2 B6661909 4-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride

4-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride

Cat. No.: B6661909
M. Wt: 276.73 g/mol
InChI Key: YWUWMLXERDHYNO-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a fluorine atom, a methoxy group, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-fluorobenzoyl chloride with 2-(2-methoxyethylamino)ethanamine in the presence of a suitable base, such as triethylamine, to form the amide bond. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the required reagents and conditions. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized under specific conditions.

  • Reduction: The amide group can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Fluorinated derivatives.

  • Reduction: Amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: Applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4-Fluoro-2-methylaniline

  • N-(3-fluoro-4-((2-(5-(((2-methoxyethyl)amino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Uniqueness: 4-Fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2.ClH/c1-17-9-8-14-6-7-15-12(16)10-2-4-11(13)5-3-10;/h2-5,14H,6-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUWMLXERDHYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCNC(=O)C1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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